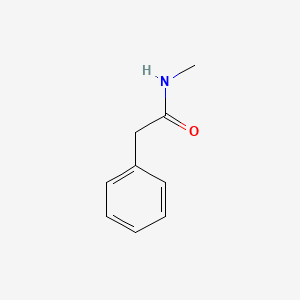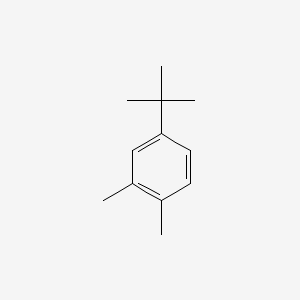
4-tert-Butyl-o-xylene
概要
説明
4-tert-Butyl-o-xylene (1,2-dimethyl-4-tert-Butylbenzene, DMTBB) is a dimethylalkylbenzene .
Synthesis Analysis
It has been synthesized by reacting o-xylene with tert-butyl alcohol over a zeolite-based catalytic system .
Molecular Structure Analysis
The molecular formula of 4-tert-Butyl-o-xylene is C12H18 . The IUPAC name is 4-tert-butyl-1,2-dimethylbenzene . The InChI is InChI=1S/C12H18/c1-9-6-7-11(8-10(9)2)12(3,4)5/h6-8H,1-5H3 . The Canonical SMILES is CC1=C(C=C(C=C1)C©©C)C .
Physical And Chemical Properties Analysis
The molecular weight of 4-tert-Butyl-o-xylene is 162.27 g/mol . It is a clear liquid with a boiling point of 211°C and a flash point of 82°C . The specific gravity at 20/20°C is 0.87 .
科学的研究の応用
Chemical Structure and Properties
“4-tert-Butyl-o-xylene” is a dimethylalkylbenzene with the molecular formula C12H18 and a molecular weight of 162.2713 . It is also known by other names such as “1,2-dimethyl-4-(1,1-dimethylethyl)benzene”, “4-(1,1-dimethylethyl)-1,2-dimethyl-benzene”, and "o-Xylene, 4-tert-butyl-" .
Synthesis of 1,2-bis(bromomethyl)-4-tert-butylbenzene
“4-tert-Butyl-o-xylene” can be used as a starting material in the synthesis of 1,2-bis(bromomethyl)-4-tert-butylbenzene . This compound could have potential applications in various chemical reactions and processes.
Synthesis of 2,7-di-tert-butylcarbazole
“4-tert-Butyl-o-xylene” can also be used as a solvent in the synthesis of 2,7-di-tert-butylcarbazole . This compound is synthesized via ring closure of 4,4′-di-tert-butyl-2,2′-diaminobiphenyl in the presence of Nafion-H . Carbazoles have a wide range of applications in organic electronics and optoelectronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Use in Gas Chromatography
The NIST/EPA Gas-Phase Infrared Database mentions “4-tert-Butyl-o-xylene” in the context of gas phase spectrum . This suggests that it could potentially be used in gas chromatography , a common technique in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.
Safety and Hazards
4-tert-Butyl-o-xylene is a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .
作用機序
Target of Action
4-tert-Butyl-o-xylene (1,2-dimethyl-4-tert-Butylbenzene, DMTBB) is a dimethylalkylbenzene
Mode of Action
It has been synthesized by reacting o-xylene with tert-butyl alcohol over a zeolite-based catalytic system . This suggests that it may interact with its targets through similar chemical reactions, potentially involving electrophilic substitution or addition.
Result of Action
It has been used as a starting material in the synthesis of 1,2-bis(bromomethyl)-4-tert-butylbenzene . It may also be used as a solvent in the synthesis of 2,7-di-tert-butylcarbazole, via ring closure of 4,4′-di-tert-butyl-2,2′-diaminobiphenyl in the presence of Nafion-H .
特性
IUPAC Name |
4-tert-butyl-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-9-6-7-11(8-10(9)2)12(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPPSTNABSMSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064659 | |
| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-o-xylene | |
CAS RN |
7397-06-0 | |
| Record name | 4-(1,1-Dimethylethyl)-1,2-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the major products formed during the nitration of 4-tert-Butyl-o-xylene in acetic anhydride?
A1: The nitration of 4-tert-Butyl-o-xylene (also known as 4-tert-butyl-1,2-dimethylbenzene) in acetic anhydride yields a variety of products, with the major ones being:
- trans-1-tert-butyl-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate []
- 2-tert-butyl-4,5-dimethylphenyl acetate []
Q2: How does the reaction environment influence the product distribution during the rearomatization of nitration adducts of 4-tert-Butyl-o-xylene?
A2: Research indicates that the solvent's basicity plays a crucial role in determining the dominant products formed during the rearomatization of the nitration adducts of 4-tert-Butyl-o-xylene. []
- More basic solvents: Promote the deprotonation of a cationic intermediate to a triene, favoring the formation of 5-tert-butyl-2-methylbenzaldehyde. []
- Less basic or more acidic conditions: Lead to the preferential formation of 4-tert-butyl-1,2-dimethyl-6-nitrobenzene through a pathway involving the cation generated by acid-catalyzed acetate loss. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

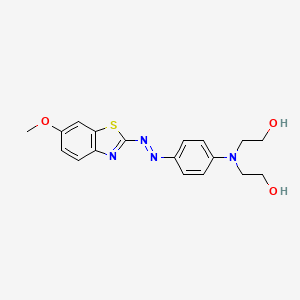

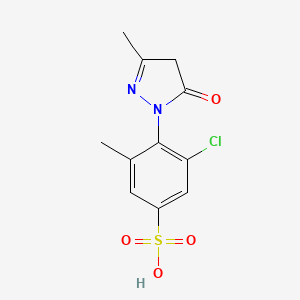


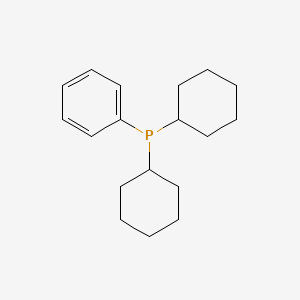
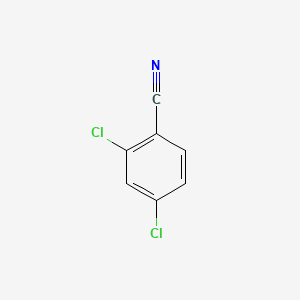
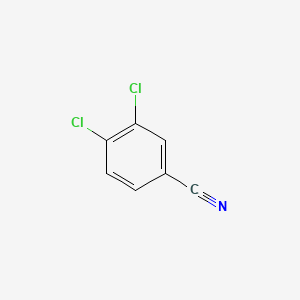
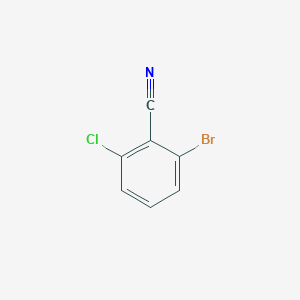

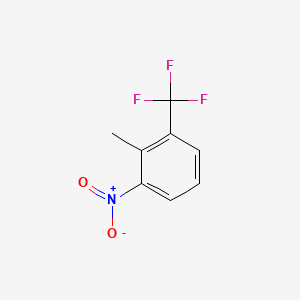

![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)
